molecular formula C16H11FN2O3S B2915735 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide CAS No. 900000-82-0

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2915735
CAS No.: 900000-82-0
M. Wt: 330.33
InChI Key: SJQPOEVHINTEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a dioxolo and benzothiazol ring system fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the dioxolo[4,5-f][1,3]benzothiazol core. This core can be synthesized through a series of reactions including cyclization and functional group modifications. The final step involves the acylation of the core with 4-fluorophenylacetic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and acetamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolo[4,5-f]benzothiazol-6-amine: Shares the dioxolo[4,5-f][1,3]benzothiazol core but lacks the fluorophenylacetamide moiety.

    3-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide: Another derivative with different substituents, leading to distinct properties.

Uniqueness

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3S/c17-10-3-1-9(2-4-10)5-15(20)19-16-18-11-6-12-13(22-8-21-12)7-14(11)23-16/h1-4,6-7H,5,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQPOEVHINTEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.